t-Boc-N-amido-PEG8-acid

Descripción general

Descripción

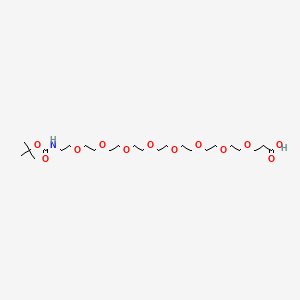

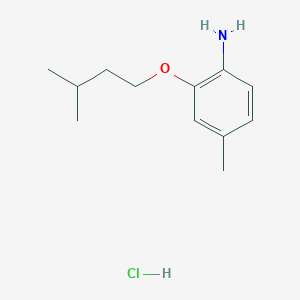

T-Boc-N-amido-PEG8-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG8-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG8-acid is C24H47NO12 . It has a molecular weight of 541.6 g/mol . The structure includes a Boc-protected amine and a carboxylic acid .Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG8-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG8-acid is a solid or viscous liquid . It is a monodisperse PEG product that is useful for peptide synthesis . The PEG spacer increases the solubility in aqueous media .Aplicaciones Científicas De Investigación

t-Boc-N-amido-PEG8-acid: A Comprehensive Analysis of Scientific Research Applications

Peptide Synthesis: t-Boc-N-amido-PEG8-acid is utilized in peptide synthesis, where it serves as a monodisperse PEG product. The 28-atoms-long dPEG spacer is particularly useful for introducing a short, hydrophilic spacer onto either end of a peptide chain or on an amino acid side chain, enhancing solubility and bioavailability .

Drug Development: This compound is instrumental in the synthesis of antibody-drug conjugates (ADCs), which are complex molecules designed to deliver cytotoxic drugs specifically to cancer cells. The cleavable 8-unit PEG linker allows for the controlled release of the drug once the ADC reaches its target .

Bioconjugation: The bifunctional nature of t-Boc-N-amido-PEG8-acid, with a Boc-protected amine and a free amine, allows for versatile bioconjugation strategies. It can couple with carboxylic acids or undergo reductive amination with aldehydes or ketones, making it valuable in creating various bioconjugates .

Proteomics Research: In proteomics, t-Boc-N-amido-PEG8-acid can be used to modify proteins or peptides to study their structure-function relationships. The PEGylation process can also aid in the stabilization of proteins for analytical purposes.

Nanotechnology: The hydrophilic properties of t-Boc-N-amido-PEG8-acid make it suitable for modifying the surface of nanoparticles, thereby improving their biocompatibility and circulation time in vivo.

Therapeutic Agents: The compound’s ability to act as a linker can be exploited in designing new therapeutic agents, where it can help in optimizing the pharmacokinetic properties of drugs.

Diagnostic Applications: t-Boc-N-amido-PEG8-acid can be used in the development of diagnostic tools, where it may function as a linker for attaching targeting moieties or imaging agents to biomolecules.

Research Toolkits: It is also included in research toolkits for chemical biology studies, where it aids researchers in synthesizing complex molecules for various experimental applications.

Each application mentioned above demonstrates the versatility and importance of t-Boc-N-amido-PEG8-acid in scientific research across multiple disciplines.

Mecanismo De Acción

Target of Action

The primary target of t-Boc-N-amido-PEG8-acid is peptides . The compound is used in peptide synthesis, where it introduces a short, hydrophilic spacer onto either end of a peptide chain or on an amino acid side chain .

Mode of Action

t-Boc-N-amido-PEG8-acid interacts with its targets (peptides) through conventional peptide synthesis chemistry . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

It’s known that pegylation, a process in which t-boc-n-amido-peg8-acid is involved, can enhance the water solubility of hydrophobic peptide chains, expand the hydrodynamic volumes of peg-peptide conjugates (thus decreasing renal clearance), and protect pegylated peptides from proteolysis . These effects contribute to longer in vivo circulation times for PEGylated peptides compared to non-PEGylated peptides .

Result of Action

The molecular and cellular effects of t-Boc-N-amido-PEG8-acid’s action primarily involve the modification of peptides. The compound allows the introduction of a short, hydrophilic spacer onto peptides, which can enhance their water solubility, decrease their renal clearance, and protect them from proteolysis . Additionally, PEGylation diminishes a peptide’s antigenicity .

Action Environment

It’s known that the compound is stable under ambient conditions and can be stored at -20°c .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVCCDSFTREKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)

![3-[(1-Phenylethyl)amino]propanohydrazide](/img/structure/B1439686.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline](/img/structure/B1439688.png)

![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)

![3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1439694.png)

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)